molecular formula C9H11NO2 B2941048 3-(4-Aminophenyl)oxetan-3-ol CAS No. 1111735-05-7

3-(4-Aminophenyl)oxetan-3-ol

Cat. No. B2941048
Key on ui cas rn: 1111735-05-7
M. Wt: 165.192
InChI Key: CFEJRBVCKOCSNV-UHFFFAOYSA-N
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Patent
US09334263B2

Procedure details

To a solution of 3-(4-(pyrrolidin-1-yldiazenyl)phenyl)oxetan-3-ol (500 mg, 2.02 mmol) in methanol (15 mL) was added Pd/C (10%, 250 mg) at RT. The reaction mixture was stirred under 1 atm H2 atmosphere (balloon) at 40° C. for 18 h. The mixture was filtered through a pad of Celite. The filtrate was concentrated to give a residue, which was purified by Prep-HPLC to afford the title compound (200 mg, yield 60%) as a white solid. MS (ES+) C9H11NO2 requires: 165, found 166 [M+H]+, purity: 96%.
Name
3-(4-(pyrrolidin-1-yldiazenyl)phenyl)oxetan-3-ol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
N1(N=[N:7][C:8]2[CH:13]=[CH:12][C:11]([C:14]3([OH:18])[CH2:17][O:16][CH2:15]3)=[CH:10][CH:9]=2)CCCC1>CO.[Pd]>[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2([OH:18])[CH2:15][O:16][CH2:17]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
3-(4-(pyrrolidin-1-yldiazenyl)phenyl)oxetan-3-ol
Quantity
500 mg
Type
reactant
Smiles
N1(CCCC1)N=NC1=CC=C(C=C1)C1(COC1)O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under 1 atm H2 atmosphere (balloon) at 40° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by Prep-HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1(COC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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